molecular formula C20H15Cl2N5O2S B2701814 N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894037-33-3

N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2701814
CAS No.: 894037-33-3
M. Wt: 460.33
InChI Key: GNVBLZVRQCWGMP-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H15Cl2N5O2S and its molecular weight is 460.33. The purity is usually 95%.
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Biological Activity

N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H17ClN5O2SC_{21}H_{17}ClN_{5}O_{2}S with a molecular weight of approximately 457.91 g/mol. It features a thiazolo[3,2-b][1,2,4]triazole scaffold, which is known for its diverse biological activities. The presence of chlorine substituents enhances its pharmacological potential.

Research indicates that compounds with a similar thiazolo[3,2-b][1,2,4]triazole scaffold exhibit various pharmacological activities. These include:

  • Anticancer Activity : Studies have shown that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold can inhibit cancer cell proliferation without causing toxicity to normal cells. For instance, compounds structurally related to this compound demonstrated significant activity against leukemia cell lines while sparing non-cancerous cells like HEK293 .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. In particular, some derivatives have shown efficacy against Mycobacterium tuberculosis, indicating potential use as an anti-infective agent .

Pharmacokinetics and Drug-Likeness

In silico studies have been conducted to assess the pharmacokinetic properties of similar compounds. These studies suggest favorable absorption characteristics and moderate bioactivity scores. The drug-likeness evaluation indicates that the compound adheres to Lipinski's Rule of Five with minimal violations .

Property Value
Molecular Weight457.91 g/mol
LogP3.5 (predicted)
Bioavailability Score0.55 (indicating potential)
Toxicity RiskLow (based on structural alerts)

Case Studies and Research Findings

  • Anticancer Activity : A study published in Molecules highlighted that certain derivatives of the thiazolo[3,2-b][1,2,4]triazole exhibited potent anticancer properties against specific leukemia lines (CCRF-CEM and HL-60). The introduction of chlorine atoms in specific positions was crucial for enhancing anticancer activity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazolo[3,2-b][1,2,4]triazole derivatives revealed that several compounds showed significant inhibition against M. tuberculosis and other pathogenic strains . This suggests that this compound may also possess similar properties.
  • Structure-Activity Relationship (SAR) : Preliminary SAR studies indicate that modifications in the molecular structure significantly affect biological activity. For example, changing the position of substituents like fluorine or chlorine can lead to variations in potency against different cancer cell lines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H15Cl2N5O2S
  • Molecular Weight : 460.33 g/mol
  • CAS Number : 894037-33-3

The compound features a thiazolo[3,2-b][1,2,4]triazole core structure, which is known for its diverse biological activities. The presence of chlorophenyl and oxalamide groups contributes to its chemical reactivity and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit promising antimicrobial properties. For instance, studies have shown that derivatives of thiazole and triazole structures can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .

Anticancer Potential

The anticancer activity of N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has been explored in vitro against several cancer cell lines. Compounds in this class have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, certain derivatives have been tested against estrogen receptor-positive breast cancer cells (MCF7), demonstrating significant cytotoxic effects .

Molecular Docking Studies

In silico studies using molecular docking techniques have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the potential mechanisms of action at the molecular level and support the development of more potent derivatives .

Case Study 1: Synthesis and Evaluation

A study synthesized various oxalamide derivatives related to thiazolo[3,2-b][1,2,4]triazole structures and evaluated their biological activities. The synthesized compounds were characterized using spectroscopic methods (NMR, IR) and showed significant antimicrobial and anticancer properties in vitro. The most active compounds were identified for further pharmacological testing .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was performed on similar compounds to determine how structural modifications affect biological activity. It was found that the substitution pattern on the thiazole ring significantly influences both antimicrobial and anticancer activities. This insight can guide future synthetic efforts to optimize efficacy while minimizing toxicity.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2S/c21-13-7-5-12(6-8-13)17-25-20-27(26-17)14(11-30-20)9-10-23-18(28)19(29)24-16-4-2-1-3-15(16)22/h1-8,11H,9-10H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVBLZVRQCWGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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